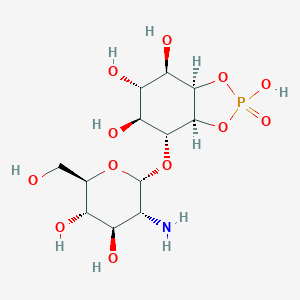
6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate, also known as cyclic diguanylate or c-di-GMP, is a second messenger molecule that plays a crucial role in regulating bacterial behavior. It was first discovered in 1987 and has since been extensively studied due to its importance in bacterial physiology, biofilm formation, and virulence.
Mechanism Of Action
C-di-GMP exerts its effects by binding to various effector proteins, such as transcription factors, riboswitches, and enzymes. The binding of c-di-GMP can either activate or inhibit these effector proteins, depending on the specific protein and the cellular context. For example, c-di-GMP can activate the transcription of genes involved in biofilm formation, while inhibiting the transcription of genes involved in motility.
Biochemical And Physiological Effects
C-di-GMP has a wide range of biochemical and physiological effects on bacterial cells. It can regulate the synthesis of extracellular polysaccharides, which are important for biofilm formation and virulence. C-di-GMP can also regulate the activity of flagella and pili, which are important for motility and adhesion. Additionally, c-di-GMP can affect the expression of virulence factors, such as toxins and adhesins, which are important for bacterial pathogenesis.
Advantages And Limitations For Lab Experiments
C-di-GMP is a useful tool for studying bacterial behavior in the laboratory. It can be used to manipulate the formation of biofilms, the motility of bacterial cells, and the expression of virulence factors. However, there are also limitations to using c-di-GMP in lab experiments. For example, the concentration of c-di-GMP in bacterial cells is tightly regulated, and overexpression of DGCs or PDEs can lead to non-physiological effects. Additionally, c-di-GMP can have different effects in different bacterial species, and the interpretation of results can be complicated by this variability.
Future Directions
There are many future directions for c-di-GMP research. One area of interest is the development of new tools for manipulating c-di-GMP levels in bacterial cells, such as optogenetic or chemogenetic approaches. Another area of interest is the identification of new c-di-GMP effector proteins and the elucidation of their functions. Additionally, there is a growing interest in using c-di-GMP as a target for novel antibacterial therapies, as it plays a crucial role in bacterial pathogenesis.
Scientific Research Applications
C-di-GMP has been extensively studied in various bacterial species, including Escherichia coli, Pseudomonas aeruginosa, Vibrio cholerae, and Salmonella enterica. It has been shown to regulate a wide range of cellular processes, including biofilm formation, motility, virulence, and antibiotic resistance. C-di-GMP also plays a crucial role in the transition between planktonic and biofilm lifestyles, which has important implications for bacterial pathogenesis and environmental persistence.
properties
CAS RN |
140391-24-8 |
|---|---|
Product Name |
6-(alpha-D-glucosaminyl)-1D-myo-inositol 1,2-cyclic phosphate |
Molecular Formula |
C12H22NO12P |
Molecular Weight |
403.28 g/mol |
IUPAC Name |
(3aS,4R,5S,6S,7R,7aR)-4-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphole-5,6,7-triol |
InChI |
InChI=1S/C12H22NO12P/c13-3-5(16)4(15)2(1-14)22-12(3)23-9-7(18)6(17)8(19)10-11(9)25-26(20,21)24-10/h2-12,14-19H,1,13H2,(H,20,21)/t2-,3-,4-,5-,6+,7+,8-,9-,10-,11+,12-/m1/s1 |
InChI Key |
ZULNQPCZALKHMF-LBZOJLJLSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]3[C@H]2OP(=O)(O3)[O-])O)O)O)[NH3+])O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C3C2OP(=O)(O3)O)O)O)O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C3C2OP(=O)(O3)[O-])O)O)O)[NH3+])O)O)O |
synonyms |
glucosaminyl-1,6-inositol-1,2-cyclic monophosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



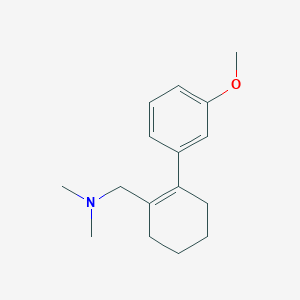
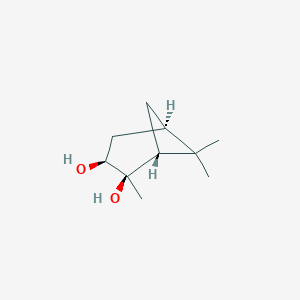
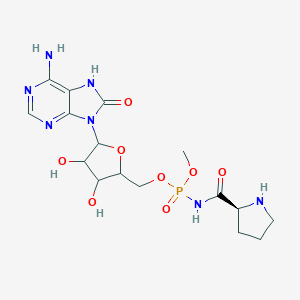
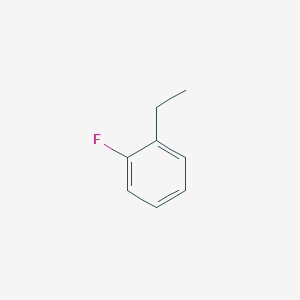
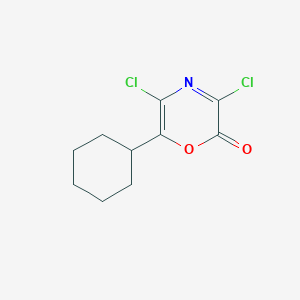
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)
![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)
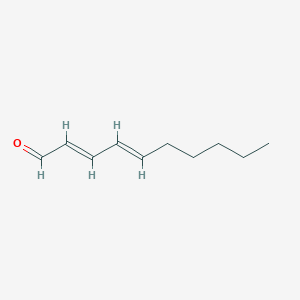
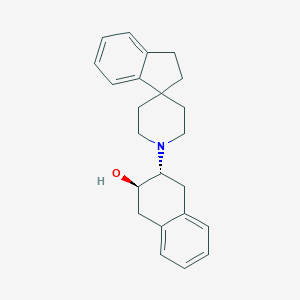
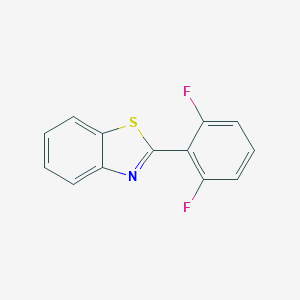

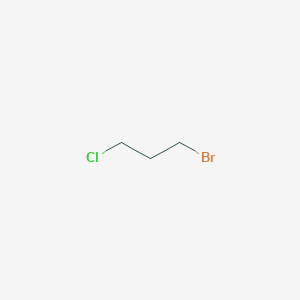
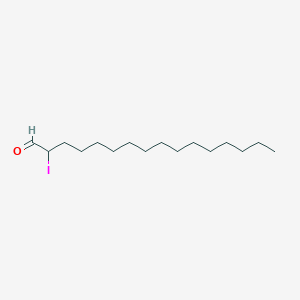
![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)